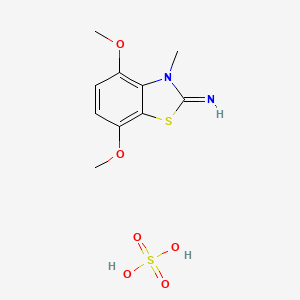![molecular formula C19H27FN2O2 B2768981 2-(4-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one CAS No. 1705305-84-5](/img/structure/B2768981.png)
2-(4-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one is a complex organic compound that features a fluorophenyl group and a bipiperidine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of 4-methoxypiperidine with 4-fluorobenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the acylation of the amine with an appropriate acyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to handle larger quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipiperidine derivatives.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the bipiperidine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pipamperone: A first-generation antipsychotic with a similar bipiperidine structure.
Fluorophenyl derivatives: Compounds like 4-fluorophenylpiperazine, which share the fluorophenyl group.
Uniqueness
2-(4-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one is unique due to the combination of the fluorophenyl and bipiperidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-24-18-8-12-21(13-9-18)17-6-10-22(11-7-17)19(23)14-15-2-4-16(20)5-3-15/h2-5,17-18H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYBFPCDJPTUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
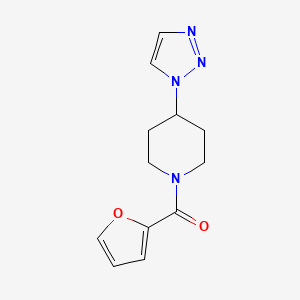
![1-chloro-2-[(trifluoromethyl)sulfanyl]ethane](/img/structure/B2768900.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2768904.png)
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile](/img/structure/B2768905.png)
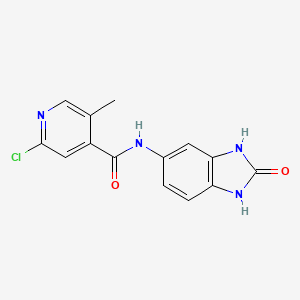
![methyl N-methyl-N-[4-(3,4,5,6-tetrachloropyridine-2-amido)phenyl]carbamate](/img/structure/B2768907.png)


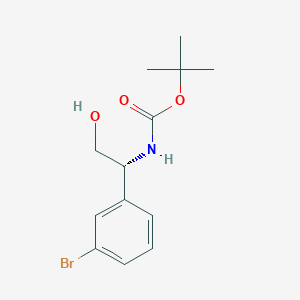
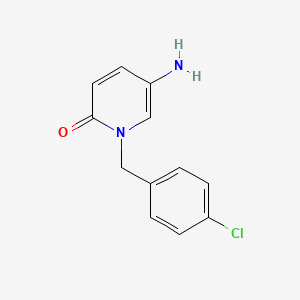
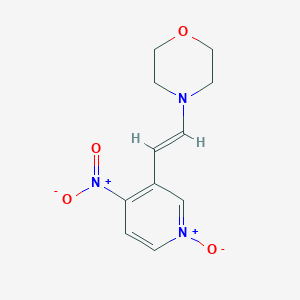

![17-benzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-12-amine](/img/structure/B2768917.png)
